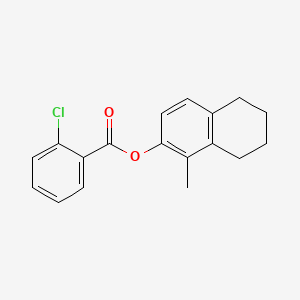![molecular formula C17H19NO3S2 B5829871 isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)
isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate, also known as IMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored in detail. In
Mechanism of Action
The mechanism of action of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate involves the inhibition of the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a protein that is involved in the regulation of the immune response and the expression of genes that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Advantages and Limitations for Lab Experiments
Isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It has also been found to have low toxicity and is well-tolerated by cells. However, isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has certain limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to cells or animals. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate. One area of research is the development of more efficient synthesis methods for isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate. Another area of research is the exploration of its potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Further research is also needed to elucidate the mechanism of action of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate and to identify its targets in cells and tissues. Finally, more research is needed to explore the potential advantages and limitations of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate in lab experiments and in vivo.
Synthesis Methods
The synthesis of isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been achieved using various methods, including the reaction of 5-methyl-2-thiophenecarboxylic acid with isopropyl chloroformate and phenylthioacetic acid, followed by the reaction with ammonium hydroxide and acetic anhydride. Another method involves the reaction of 5-methyl-2-thiophenecarboxylic acid with isopropyl chloroformate, phenylthioacetic acid, and triethylamine, followed by the reaction with ammonium hydroxide and acetic anhydride. These methods have been found to be efficient and yield high-quality isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate.
Scientific Research Applications
Isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of these diseases.
properties
IUPAC Name |
propan-2-yl 5-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-11(2)21-17(20)14-9-12(3)23-16(14)18-15(19)10-22-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRGQVMRXIGGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CSC2=CC=CC=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)
![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)

![7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)
![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)

![3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2,2'-{[(4-chlorophenyl)sulfonyl]imino}diacetic acid](/img/structure/B5829840.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)
![N-(4-chlorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5829848.png)

![2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5829851.png)
![3-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)